molecular formula C10H16N2O2 B13248420 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B13248420
M. Wt: 196.25 g/mol
InChI Key: JZLWEMQDWQSIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is a high-purity chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold recognized for its significant role in the design of pharmaceutically active compounds . The scaffold's three-dimensionality and sp3-hybridization contribute to favorable physicochemical properties, enhancing the ability to explore pharmacophore space and optimize ADME/Tox profiles for drug candidates . The compound is synthetically versatile, allowing for further functionalization of the preformed pyrrolidine ring, a common strategy in developing target-selective molecules . Its structure incorporates a piperidinylmethyl linker, a motif frequently found in bioactive molecules targeting the central nervous system, cancer, and inflammatory diseases. Researchers can utilize this compound as a key synthetic intermediate or building block in the development of novel inhibitors, including for targets like IDO1 (Indoleamine 2,3-dioxygenase 1), which is a promising pathway in immuno-oncology and cancer therapy . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(piperidin-2-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h8,11H,1-7H2

InChI Key

JZLWEMQDWQSIGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione precursors. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrrolidine-2,5-dione moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pharmacological Activities

Antimicrobial Activity :

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Moderate activity against E. coli, S. typhi, and B. subtilis (comparable to Penicillin/Streptomycin) .

Anticonvulsant and GABA-Transaminase Inhibition :

  • Compound 4 (): ED50 higher than valproic acid and ethosuximide; inhibits sodium/calcium channels .
  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (): IC50 = 100.5 µM for GABA-T inhibition, outperforming vigabatrin .

Neuroprotective and Anti-Alzheimer’s Potential:

  • Nitro/hydroxy-substituted derivatives (): Predicted pIC50 up to 3.124, exceeding donepezil in silico .
Physicochemical Properties
  • 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione ():
    • logP = 1.08 (moderate lipophilicity).
    • Polar surface area = 39.53 Ų (suggestive of blood-brain barrier permeability) .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Substituent/Linker Key Activity IC50/ED50 Reference ID
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylamino/methyl Antimicrobial Moderate (vs. Penicillin)
Compound 4 () 3-Methylthiophen-2-yl/propyl Anticonvulsant ED50 > VPA/ETX
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Bromophenyloxy/aryloxy GABA-T inhibition IC50 = 100.5 µM
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl/piperidin-1-yl Physicochemical profile logP = 1.08

Key Research Findings and Implications

  • Linker Length and Activity : Ethyl/propyl linkers () correlate with higher yields (93.8%) compared to shorter chains, suggesting optimal spacing for synthetic efficiency .
  • Substituent Effects : Aryloxy groups () enhance GABA-T inhibition, while piperidine moieties () improve physicochemical profiles for CNS targeting .
  • Contradictions : While nitro groups boost anti-Alzheimer’s activity in silico (), they may reduce solubility, necessitating trade-offs in drug design .

Biological Activity

1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. With the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol, this compound incorporates both piperidine and pyrrolidine rings, which contribute to its diverse interactions with biological targets.

Structural Characteristics

The compound's structure allows it to participate in various chemical interactions due to the presence of nitrogen-containing rings and carbonyl functionalities. This dual functionality is pivotal for its biological activity, making it a candidate for research in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research has highlighted several key areas where 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione exhibits notable biological activity:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in cancer progression and immune regulation. By inhibiting IDO1, the compound may help modulate immune responses and affect tumor growth.
  • Receptor Interaction : The compound shows promise as a ligand for various receptors, suggesting potential applications in treating conditions related to neurotransmitter imbalances and other disorders.

The mechanism by which 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione exerts its effects involves binding to specific molecular targets. Its interactions can lead to downstream effects on cellular pathways, influencing processes such as apoptosis and immune response modulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Pyrrolidine-2,5-dioneLacks the piperidine moietySimpler structure; serves as a base for derivatives
N-substituted pyrrolidine-2,5-dionesVarious substituents on nitrogenModifications can lead to different biological activities
SpiropiperidinesPiperidine fused with other ring systemsUnique ring fusion alters reactivity and properties

The combination of piperidine and pyrrolidine structures in 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione allows for diverse chemical reactivity and biological activity not seen in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

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